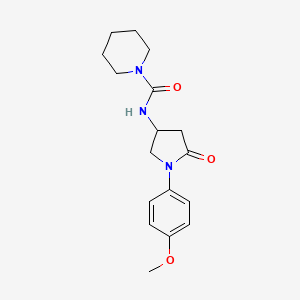

![molecular formula C17H11N3O5S2 B2684350 2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 300818-91-1](/img/structure/B2684350.png)

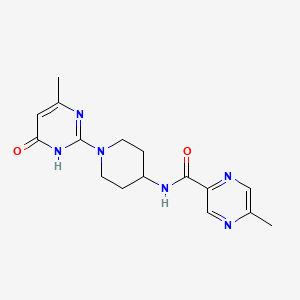

2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzimidazole derivative . Benzimidazole derivatives are significant lead drug candidates based on their various structure–activity relationships (SAR), and their use in pharmaceutics is constantly developing .

Synthesis Analysis

Benzimidazole is synthesized by a condensation reaction between benzene and imidazole . A series of benzimidazole derivatives was developed and its chemical scaffolds were authenticated by NMR, IR, elemental analyses and physicochemical properties .Molecular Structure Analysis

The structure of benzimidazole consists of two nitrogen atoms embedded in a five-membered imide ring which is fused with a benzene ring . The vibrational and electronic properties of similar compounds have been studied using techniques like FTIR, FT Raman, and UV-Visible spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives have been evaluated for their antimicrobial activity using the tube dilution method and were found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like Density functional theory (DFT) using the basis set 6-31g (d,p). The harmonic vibrational frequencies were calculated and scaled values have been compared with experimental FT-IR and FT-Raman spectra .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

- A study synthesized a series of 4-thiazolidinone derivatives, including compounds structurally similar to (Z)-2-hydroxy-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, and evaluated them for antimicrobial and anticancer potentials. One derivative showed significant antimicrobial activity, while another exhibited notable anticancer effects. QSAR studies highlighted the importance of topological and electronic parameters in describing antimicrobial activity (Deep et al., 2016).

Synthesis and Antimicrobial Activity

- Another research effort focused on synthesizing derivatives from 2-thioxothiazolidin-4-one and assessing their antimicrobial activity against gram-positive and gram-negative bacteria. The findings revealed good to moderate activity, with some compounds showing notable efficacy compared to standard drugs (Pansare Dattatraya & Shinde Devanand, 2015).

Docking Studies and Anti-microbial Evaluation

- A study synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their anti-microbial activity and docking studies, revealing insights into potential modes of action (Spoorthy et al., 2021).

Structure-Function Relationship in Tumor Cells

- Research on thiazolides, a novel class of anti-infectious agents, explored their structure-function relationship in inducing apoptosis in colorectal tumor cells. This study provides insights into the molecular targets of thiazolides in cancer cells and their potential therapeutic applications (Brockmann et al., 2014).

Synthesis, Characterization, and Anticancer Evaluation

- A series of novel pyrimidine-thiazolidinone derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the potential of these compounds as effective anticancer agents (Verma & Verma, 2022).

Antifungal Agents

- The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives showcased potential as antifungal agents, highlighting the versatility of thiazolidinone compounds in addressing fungal infections (Narayana et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5S2/c21-13-4-2-1-3-12(13)15(22)18-19-16(23)14(27-17(19)26)9-10-5-7-11(8-6-10)20(24)25/h1-9,21H,(H,18,22)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYLPXGSNVAUSZ-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)

![5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2684269.png)

![N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2684279.png)

![3-(4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2684287.png)